molecular formula C12H23ClN2O2 B6238717 tert-butyl N-{6-azabicyclo[3.2.1]octan-3-yl}carbamate hydrochloride CAS No. 2648947-90-2

tert-butyl N-{6-azabicyclo[3.2.1]octan-3-yl}carbamate hydrochloride

Cat. No. B6238717
CAS RN: 2648947-90-2
M. Wt: 262.8
InChI Key:
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Description

Tert-butyl N-{6-azabicyclo[3.2.1]octan-3-yl}carbamate, also known as TBOA, is a compound that acts as a small molecule inhibitor of excitatory amino acid transporters (EAATs), proteins that regulate the concentration of neurotransmitters such as glutamate in the central nervous system (CNS) .


Synthesis Analysis

The synthesis of compounds with the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of TBOA, has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular formula of TBOA is C12H22N2O2 . The InChI code is 1S/C13H24N2O2/c1-12(2,3)17-11(16)14-9-13-6-4-5-10(7-13)8-15-13/h10,15H,4-9H2,1-3H3,(H,14,16) .


Physical And Chemical Properties Analysis

TBOA is a white crystalline powder with a melting point of approximately 194-196°C . The molecular weight is 240.35 .

Mechanism of Action

TBOA acts as a small molecule inhibitor of excitatory amino acid transporters (EAATs), proteins that regulate the concentration of neurotransmitters such as glutamate in the central nervous system (CNS) .

Safety and Hazards

The safety information for TBOA includes the following hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{6-azabicyclo[3.2.1]octan-3-yl}carbamate hydrochloride involves the reaction of tert-butyl carbamate with 6-azabicyclo[3.2.1]octan-3-amine in the presence of hydrochloric acid.", "Starting Materials": [ "tert-butyl carbamate", "6-azabicyclo[3.2.1]octan-3-amine", "hydrochloric acid" ], "Reaction": [ "Add 6-azabicyclo[3.2.1]octan-3-amine to a solution of tert-butyl carbamate in anhydrous dichloromethane.", "Add hydrochloric acid to the reaction mixture and stir for several hours at room temperature.", "Extract the product with ethyl acetate and wash with water.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Purify the product by recrystallization from ethanol to obtain tert-butyl N-{6-azabicyclo[3.2.1]octan-3-yl}carbamate hydrochloride." ] }

CAS RN

2648947-90-2

Molecular Formula

C12H23ClN2O2

Molecular Weight

262.8

Purity

95

Origin of Product

United States

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